![molecular formula C19H21ClN4 B6136321 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6136321.png)
2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . For example, through the uracil ring-opening induced by 24 and a later loss of a methylurea molecule, the 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine 26 is produced .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the specific compound. For example, one compound was found to have IR values of 3314, 3246, and 3183 (NH 2 and N H), 2212 (C N), 1658 cm −1 (C O) .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
- Structure Prediction : In silico ADMET studies and drug-likeness assessments supported the observed antitumor activity .
Anti-Inflammatory Properties
- Activity : These derivatives may exhibit anti-inflammatory effects, although further investigation is needed .
Therapeutic Potential in Inflammation
Mechanism of Action
Target of Action
The primary target of 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound inhibits CDK2, thereby interfering with the normal cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway. This results in the disruption of normal cell division, leading to cell death or apoptosis . The compound’s action on the CDK2 pathway has a downstream effect of inhibiting tumor cell proliferation .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c1-13-12-17(23-10-4-3-5-11-23)24-19(21-13)14(2)18(22-24)15-6-8-16(20)9-7-15/h6-9,12H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIBOHFLVXAXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine |
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